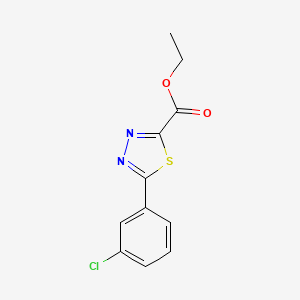
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
説明
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate (ETC) is an organic compound commonly used in scientific research applications. It is a molecule that is composed of one carbon atom, three hydrogen atoms, two nitrogen atoms, one chlorine atom, and one oxygen atom. ETC is used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ETC.
作用機序
The mechanism of action of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes and alters their structure and function. This can lead to changes in the biochemical and physiological effects of the compound. Additionally, this compound may interact with certain receptors in the body to produce certain effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the activity of certain enzymes and proteins, as well as the expression of certain genes. Additionally, this compound may interact with certain receptors in the body to produce certain effects.
実験室実験の利点と制限
The use of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, this compound is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. The most significant limitation is that the mechanism of action of this compound is not fully understood. Additionally, this compound is not a water-soluble compound and must be dissolved in an organic solvent before use.
将来の方向性
There are several potential future directions for the use of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate in scientific research. One potential future direction is to further study the biochemical and physiological effects of this compound on certain organisms. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with certain receptors in the body. Additionally, this compound could be used in laboratory experiments to study the effects of certain environmental conditions on the growth of certain organisms. Finally, this compound could be used to study the effects of certain compounds on the activity of certain enzymes and proteins.
科学的研究の応用
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is used in a variety of scientific research applications. It is commonly used as a model compound to study the mechanism of action of certain enzymes and proteins. It is also used to study the biochemical and physiological effects of certain compounds. Additionally, this compound is used in laboratory experiments to study the effects of certain environmental conditions on the growth of certain organisms.
特性
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJIYRIIFCMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















